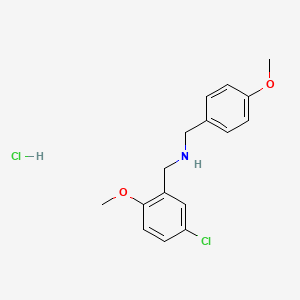![molecular formula C17H19NO5S B4399190 N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-(3-methylphenyl)glycine](/img/structure/B4399190.png)
N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-(3-methylphenyl)glycine
Übersicht
Beschreibung
N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-(3-methylphenyl)glycine, also known as MPPG, is a chemical compound that has been extensively studied for its potential therapeutic applications. MPPG belongs to the class of compounds known as metabotropic glutamate receptor antagonists, which have been shown to have a wide range of effects on the central nervous system.
Wirkmechanismus
The mechanism of action of N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-(3-methylphenyl)glycine is not fully understood, but it is believed to act as an antagonist at metabotropic glutamate receptors, which are involved in a variety of physiological processes in the central nervous system. By blocking these receptors, this compound may modulate the activity of other neurotransmitter systems, leading to its therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects in animal models. For example, this compound has been shown to reduce levels of the stress hormone corticosterone in rats, suggesting that it may have anxiolytic effects. Additionally, this compound has been shown to increase levels of the neurotransmitter dopamine in the brain, which may contribute to its potential therapeutic effects in addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-(3-methylphenyl)glycine is that it has been extensively studied in animal models, and its effects have been well-characterized. Additionally, this compound is relatively easy to synthesize and purify, making it a useful tool for researchers. However, one limitation of this compound is that its mechanism of action is not fully understood, which may limit its potential therapeutic applications.
Zukünftige Richtungen
There are many potential future directions for research on N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-(3-methylphenyl)glycine. For example, further studies could investigate the specific neurotransmitter systems that are modulated by this compound, as well as its effects on other physiological processes. Additionally, future studies could investigate the potential therapeutic applications of this compound in other neurological and psychiatric disorders. Overall, this compound is a promising compound that has the potential to contribute to our understanding of the central nervous system and to the development of new treatments for a variety of disorders.
Wissenschaftliche Forschungsanwendungen
N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-(3-methylphenyl)glycine has been extensively studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders. For example, this compound has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. Additionally, this compound has been shown to have potential applications in the treatment of addiction, as it has been shown to reduce drug-seeking behavior in animal models of addiction.
Eigenschaften
IUPAC Name |
2-(N-(2-methoxy-5-methylphenyl)sulfonyl-3-methylanilino)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c1-12-5-4-6-14(9-12)18(11-17(19)20)24(21,22)16-10-13(2)7-8-15(16)23-3/h4-10H,11H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBEMMGJRCXVOBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC(=O)O)S(=O)(=O)C2=C(C=CC(=C2)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[3-(allyloxy)phenyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B4399111.png)
![3-(allyloxy)-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4399117.png)
![2,2,3,3-tetrafluoro-N-[3-(1-pyrrolidinyl)phenyl]propanamide](/img/structure/B4399118.png)
![2-[({[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}amino)carbonyl]phenyl acetate](/img/structure/B4399122.png)
![4-nitro-N-[4-(2-thienylcarbonyl)phenyl]benzamide](/img/structure/B4399130.png)
![1-[3-(2-bromo-4-chloro-6-methylphenoxy)propyl]-4-methylpiperazine hydrochloride](/img/structure/B4399144.png)
![methyl N-[(2,5-dimethoxyphenyl)sulfonyl]-N-methylglycinate](/img/structure/B4399152.png)
![1-[4-(4-chloro-2-isopropyl-5-methylphenoxy)butyl]-4-methylpiperazine hydrochloride](/img/structure/B4399166.png)
![3-{2-[4-(3-oxobutyl)phenoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B4399171.png)
![2,6-dimethyl-4-(2-{2-[(4-methylphenyl)thio]ethoxy}ethyl)morpholine hydrochloride](/img/structure/B4399176.png)

![N-({[3-chloro-4-(1-piperidinyl)phenyl]amino}carbonothioyl)-2-methylpropanamide](/img/structure/B4399188.png)
![N-[(4-ethoxy-3-methylphenyl)sulfonyl]-N-methylglycine](/img/structure/B4399197.png)
